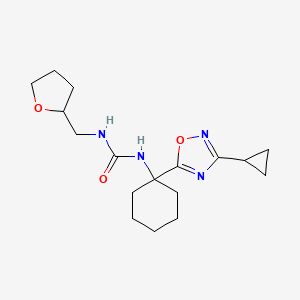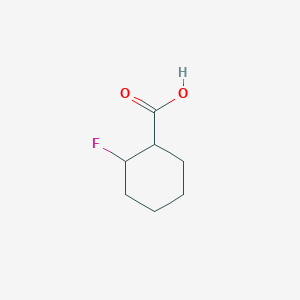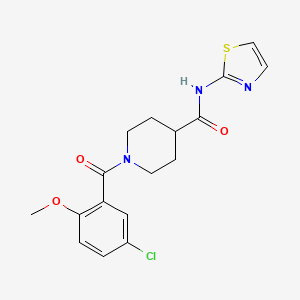
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as CTK7A, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is not fully understood. However, several studies have suggested that 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In addition, 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been shown to modulate the activity of various enzymes, including COX-2 and MMP-9. These enzymes are involved in inflammation and cancer progression. 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in human hepatocellular carcinoma cells.
実験室実験の利点と制限
One of the main advantages of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its potent anti-inflammatory and anti-cancer activities. 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the main limitations of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo. In addition, more studies are needed to fully elucidate the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and its potential side effects.
将来の方向性
There are several future directions for 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. One of the main areas of research is to optimize the synthesis method of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide to improve its solubility and bioavailability. In addition, more studies are needed to fully elucidate the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and its potential side effects. Furthermore, 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has shown promising results in preclinical studies, and more studies are needed to evaluate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
合成法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide and thiazole-2-amine to form the final product, 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. The synthesis method for 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been optimized and reported in several scientific publications.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. Several studies have shown that 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide exhibits potent anti-inflammatory and anti-cancer activities. In a study conducted by Li et al., 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide was found to inhibit the proliferation of cancer cells and induce apoptosis in human hepatocellular carcinoma cells. In another study by Zhang et al., 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide was found to suppress the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression.
特性
IUPAC Name |
1-(5-chloro-2-methoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-24-14-3-2-12(18)10-13(14)16(23)21-7-4-11(5-8-21)15(22)20-17-19-6-9-25-17/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPKDLQESBALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
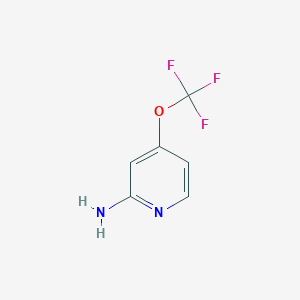

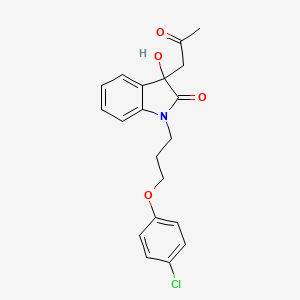
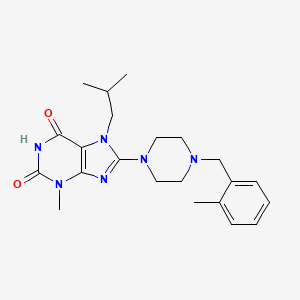
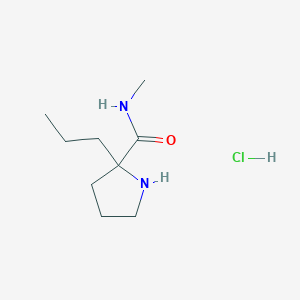
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
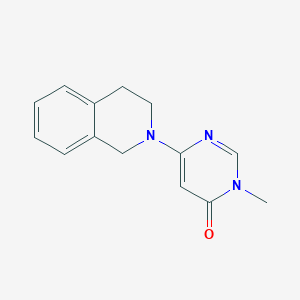
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
